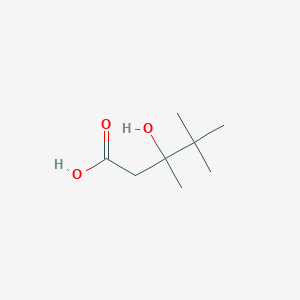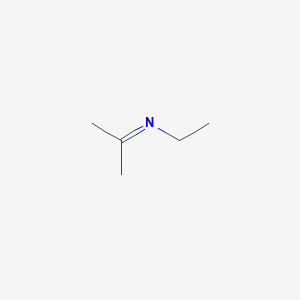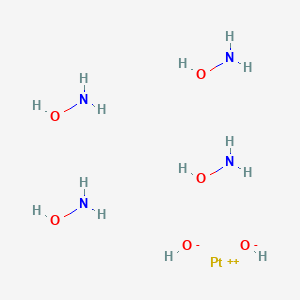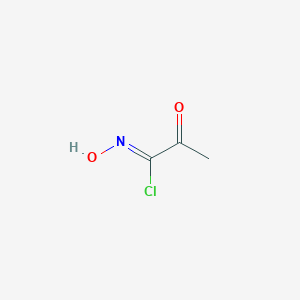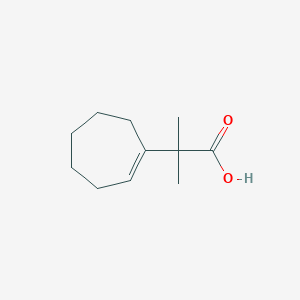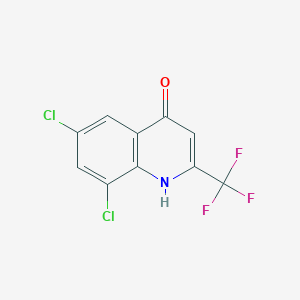
2-Bromo-4-chloro-6-nitrophénol
Vue d'ensemble
Description
2-Bromo-4-chloro-6-nitrophenol (BCNP) is a chemical compound that is used in a variety of scientific applications. It is a white crystalline solid that is soluble in water and organic solvents. BCNP is a nitroaromatic compound, meaning that it contains both nitro and aromatic groups. It is used in a variety of different scientific applications, including organic synthesis, analytical chemistry, and biochemistry. BCNP is also a precursor to a number of other compounds, including dyes and pharmaceuticals.
Applications De Recherche Scientifique
Biotechnologie environnementale
“2-Bromo-4-chloro-6-nitrophénol” est un type de polluant du nitrophénol chloré (CNP). Les CNP tels que le 2-chloro-4-nitrophénol (2C4NP), le 2-chloro-5-nitrophénol (2C5NP), le 4-chloro-2-nitrophénol (4C2NP) et le 2,6-dichloro-4-nitrophénol (2,6-DCNP) ont été largement utilisés comme intermédiaires dans les synthèses chimiques de divers pesticides, colorants et produits pharmaceutiques . Ces polluants dangereux ont été largement introduits dans nos environnements environnants, principalement par des activités anthropiques .
Dégradation microbienne
Une bactérie Gram-négative, Cupriavidus sp. CNP-8, a été rapportée pour dégrader le 2-chloro-4-nitrophénol (2C4NP) via la voie du 1,2,4-benzènetriol (BT) . Ceci est significativement différent des voies (chloro)hydroquinone rapportées dans tous les autres utilisateurs de 2C4NP Gram-négatifs . Le groupe de gènes hnp était soupçonné d'être impliqué dans le catabolisme du 2C4NP car les gènes hnp sont significativement régulés à la hausse dans la souche CNP-8 induite par le 2C4NP par rapport à la souche non induite .
Copolymérisation enzymatique
Il a été rapporté que le 4-Bromo-2-chlorophénol subit une copolymérisation enzymatique avec des phénols catalysés par la laccasse extracellulaire du champignon Rhizoctonia praticola .
Synthèse de dérivés de 7-arylbenzo[b][1,4]oxazine
Le 4-Bromo-2-chlorophénol a été utilisé comme réactif lors de la synthèse de dérivés de 7-arylbenzo[b][1,4]oxazine .
Visualisations de simulation moléculaire
Des programmes tels qu'Amber, GROMACS, Avogadro, Pymol, Chimera, Blender et VMD, etc., peuvent produire des visualisations de simulation impressionnantes du this compound .
Safety and Hazards
2-Bromo-4-chloro-6-nitrophenol is associated with several safety hazards. It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305 (IF IN EYES: Rinse cautiously with water for several minutes), P338 (Remove contact lenses, if present and easy to do. Continue rinsing), and P351 (Rinse mouth) .
Mécanisme D'action
Target of Action
Nitro compounds, such as this one, are known to interact with various biological molecules due to their reactivity .
Mode of Action
The mode of action of 2-Bromo-4-chloro-6-nitrophenol is likely through a nucleophilic aromatic substitution reaction . The nitro group on the phenol ring makes the compound susceptible to nucleophilic attack, leading to the substitution of the halogen atoms (bromine and chlorine) on the ring .
Biochemical Pathways
It’s known that nitrophenols can be metabolized by certain bacterial strains via specific degradation pathways . The exact pathways and their downstream effects for this compound remain to be elucidated.
Pharmacokinetics
Its molecular weight is 25245 Da , which is within the range generally favorable for oral bioavailability. It has a density of 2.0±0.1 g/cm3 and a boiling point of 250.1±35.0 °C at 760 mmHg . These properties could influence its absorption and distribution in the body.
Result of Action
Nitrophenols are known to have various biological activities, including potential anti-tumor effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Bromo-4-chloro-6-nitrophenol. It is stable under normal conditions but may decompose when exposed to heat or light . It’s also a flammable substance and can react violently with oxidizing agents . These factors should be considered when handling or storing the compound.
Propriétés
IUPAC Name |
2-bromo-4-chloro-6-nitrophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClNO3/c7-4-1-3(8)2-5(6(4)10)9(11)12/h1-2,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POBOBTAMSJHELX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])O)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00303225 | |
| Record name | 2-bromo-4-chloro-6-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00303225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15969-10-5 | |
| Record name | 15969-10-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157428 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-bromo-4-chloro-6-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00303225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
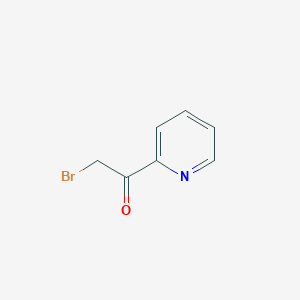
![[(1R,9R,10R)-4-Methyl-5-oxo-8,11-dioxa-2,6-diazatricyclo[7.2.1.02,7]dodeca-3,6-dien-10-yl]methyl methanesulfonate](/img/structure/B97420.png)
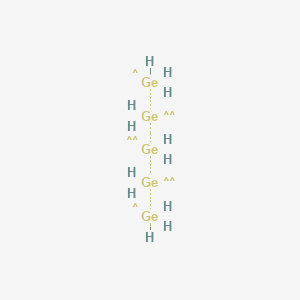

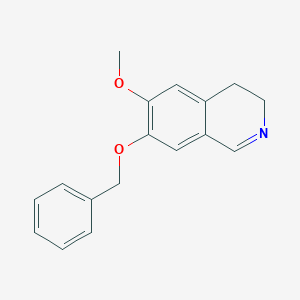
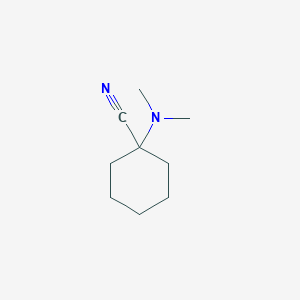
![(2Z)-3-Ethyl-2-[(2E)-2-[(3-ethylbenzo[f][1,3]benzothiazol-3-ium-2-yl)methylidene]butylidene]benzo[f][1,3]benzothiazole;4-methylbenzenesulfonate](/img/structure/B97432.png)
![[(4Bs,8aS)-2,4b,8,8-tetramethyl-5,6,7,8a,9,10-hexahydrophenanthren-3-yl] acetate](/img/structure/B97433.png)
